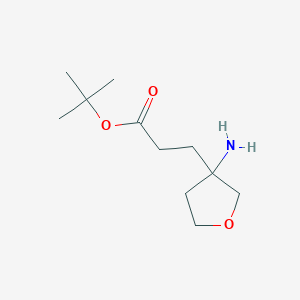

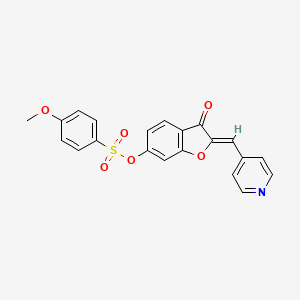

![molecular formula C20H20N2O2 B2407784 N-(3-(3-methylisoxazol-5-yl)propyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 2034244-37-4](/img/structure/B2407784.png)

N-(3-(3-methylisoxazol-5-yl)propyl)-[1,1'-biphenyl]-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-(3-methylisoxazol-5-yl)propyl)-[1,1'-biphenyl]-4-carboxamide, also known as GSK-3 inhibitor, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various cellular processes such as cell cycle regulation, apoptosis, and gene expression.

Scientific Research Applications

Polymorphism Studies

Polymorphism in compounds similar to the ones has been studied . The supramolecular architectures of amide-containing compounds are highly dependent on the side-chain substituents . Three distinct forms of a similar compound were obtained and characterized: two polymorphic forms and one solvate . This research can help understand the crystallization mechanisms of these compounds .

Antimicrobial Activity

Compounds similar to the ones have been synthesized and screened for their in vitro antimicrobial activity against representative bacterial and fungal strains . Some of these compounds exhibited good activity , suggesting potential applications in the development of new antimicrobial agents.

Drug Discovery

1,2,3-Triazoles, which are similar to the compounds , have found broad applications in drug discovery . They have been used in the development of new drugs due to their biological activities, including HIV integrase inhibition, anti-inflammatory, anticancer, antibacterial, anticonvulsant, analgesic, antitubercular, antifungal, and anti-allergic activities .

Organic Synthesis

1,2,3-Triazoles are also used in organic synthesis . They have high chemical stability and strong dipole moment, making them useful in various chemical reactions .

Polymer Chemistry

1,2,3-Triazoles have applications in polymer chemistry . Their unique properties make them suitable for the development of new types of polymers .

Supramolecular Chemistry

1,2,3-Triazoles are used in supramolecular chemistry . They can form complex structures with other molecules, leading to the creation of new materials with unique properties .

Mechanism of Action

Target of Action

Compounds with similar structures have been found to exhibit antimicrobial activity

Mode of Action

It is known that the supramolecular architectures of amide-containing compounds are highly dependent on the side-chain substituents . The presence of isoxazole substituents could potentially impact the interaction of the compound with its targets .

Biochemical Pathways

It is known that variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds . This suggests that the compound could potentially interact with multiple biochemical pathways.

Result of Action

Compounds with similar structures have been found to exhibit antimicrobial activity , suggesting that this compound could potentially have similar effects.

Action Environment

The action environment of a compound refers to how environmental factors influence the compound’s action, efficacy, and stability. For this compound, it is known that variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate its behavior . This suggests that the compound’s action could potentially be influenced by the environment in which it is used.

properties

IUPAC Name |

N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-4-phenylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c1-15-14-19(24-22-15)8-5-13-21-20(23)18-11-9-17(10-12-18)16-6-3-2-4-7-16/h2-4,6-7,9-12,14H,5,8,13H2,1H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVPUVCOEOOGJJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CCCNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

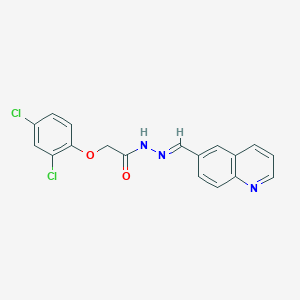

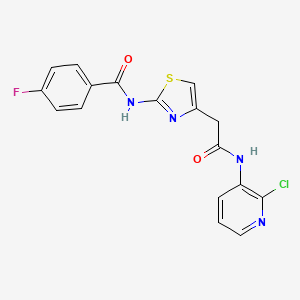

![N-allyl-2-[(4-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2407701.png)

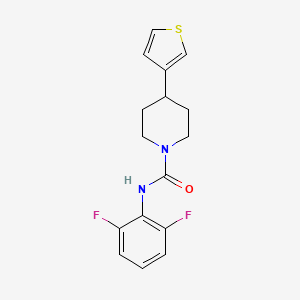

![Ethyl 4-(4-chlorophenyl)-2-[[(Z)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]thiophene-3-carboxylate](/img/structure/B2407705.png)

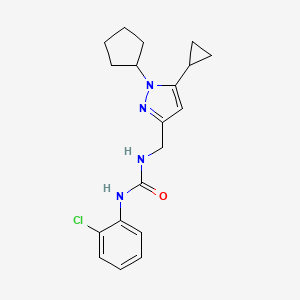

![3-(2,4-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2407707.png)

![N-(4-Cyanooxan-4-YL)-2-[4-(trifluoromethyl)phenoxy]propanamide](/img/structure/B2407712.png)

![N-1,3-benzodioxol-5-yl-2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide](/img/structure/B2407714.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2407719.png)

![Methyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetate](/img/structure/B2407723.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-(5,6-dimethyl-1-benzofuran-3-yl)acetate](/img/structure/B2407724.png)